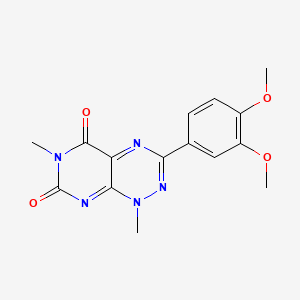

Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(3,4-dimethoxyphenyl)-1,6-dimethyl-

Description

The compound 3-(3,4-dimethoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione belongs to the pyrimidotriazine class, a family of heterocyclic compounds with notable biological activities. Its core structure, 1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione, is shared with toxoflavin (NSC67078), a natural antibiotic and cytotoxic agent .

Properties

CAS No. |

32502-16-2 |

|---|---|

Molecular Formula |

C15H15N5O4 |

Molecular Weight |

329.31 g/mol |

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |

InChI |

InChI=1S/C15H15N5O4/c1-19-14(21)11-13(17-15(19)22)20(2)18-12(16-11)8-5-6-9(23-3)10(7-8)24-4/h5-7H,1-4H3 |

InChI Key |

MWQDYWIWJRWUBC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC(=C(C=C3)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido-triazine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

Cyclization Reactions: Formation of the triazine ring through cyclization of appropriate precursors.

Substitution Reactions: Introduction of functional groups such as dimethoxyphenyl and methyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include:

Catalysis: Use of catalysts to enhance reaction rates.

Purification Techniques: Methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Solvents: Such as ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may yield lower oxidation state derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can amplify heat shock factor 1 transcriptional activity under mild heat stress conditions. This property suggests potential applications in cancer therapy by enhancing cellular protection against stress-induced damage .

Anti-inflammatory Properties

Compounds related to pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione have also been evaluated for their anti-inflammatory effects. Research has demonstrated dual inhibition of cyclooxygenase and lipoxygenase pathways in specific derivatives. Such activities indicate their potential use in treating inflammatory diseases .

Case Study 1: Heat Shock Factor Modulation

A study published in PubMed investigated the modulation of heat shock factor 1 by pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione derivatives. The lead compound displayed an effective concentration (EC50) of 2.5 µM for HSF1 activity and provided significant cytoprotection against cell toxicity models induced by rotenone and oxygen-glucose deprivation .

Case Study 2: Synthesis and Evaluation of Antitumor Agents

Another study synthesized various triazine derivatives from a common precursor and evaluated their biological activities against cancer cell lines. The findings indicated that certain synthesized compounds exhibited promising cytotoxic effects against multiple cancer types .

Summary of Applications

| Application | Description |

|---|---|

| Antitumor Activity | Enhances heat shock factor 1 activity; protects against cellular stress |

| Anti-inflammatory Properties | Dual inhibition of cyclooxygenase and lipoxygenase pathways |

| Synthetic Versatility | Diverse synthetic routes allow for the creation of numerous functional derivatives |

Mechanism of Action

The mechanism of action of pyrimido-triazine derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. The exact mechanism will depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Key Observations :

- The 3,4-dimethoxyphenyl group introduces electron-donating methoxy moieties, which may enhance solubility and π-π stacking interactions compared to non-polar substituents (e.g., benzyl in CH-004) .

- Chlorinated analogs (e.g., 3,4-dichlorophenyl) likely exhibit increased electrophilicity and target binding but may raise toxicity concerns .

Anticancer Activity

Key Observations :

- The 3,4-dimethoxyphenyl substituent’s role in β-catenin/TCF inhibition remains underexplored but is hypothesized to mimic the activity of the 4-diethylaminoethoxy analog due to similar steric and electronic profiles .

Antimicrobial and Cytotoxicity

Key Observations :

- Toxoflavin’s acute toxicity (LD50 = 8.4 mg/kg) highlights the need for structural modifications to improve safety. The 3,4-dimethoxyphenyl group may reduce toxicity by attenuating reactive oxygen species (ROS) generation .

- Derivatives like 1,6-didecamethyl toxoflavin show reduced toxicity, suggesting methylation patterns influence safety profiles .

Pharmacokinetic and Toxicity Profiles

Biological Activity

Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the specific compound Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(3,4-dimethoxyphenyl)-1,6-dimethyl- , emphasizing its cytoprotective effects and potential therapeutic applications.

- Molecular Formula : C17H18N4O3

- Molecular Weight : 314.35 g/mol

- CAS Number : Not specifically listed but related compounds are cataloged under various CAS numbers.

Cytoprotective Effects

Research indicates that pyrimido[5,4-e][1,2,4]triazine derivatives exhibit significant cytoprotective properties. A study highlighted that these compounds can protect against neurotoxic effects induced by rotenone and oxygen-glucose deprivation. The compound 3-(3,4-dimethoxyphenyl)-1,6-dimethyl- was particularly noted for its efficacy in enhancing cell survival under stress conditions.

The mechanism by which these compounds exert their protective effects appears to involve the amplification of heat shock factor 1 (HSF1) transcriptional activity. This pathway is crucial for cellular stress responses and has implications for neuroprotection and potential applications in neurodegenerative diseases.

Comparative Activity

The following table summarizes key findings related to the biological activity of similar pyrimido[5,4-e][1,2,4]triazine derivatives:

| Compound Name | EC50 (Rotenone) | EC50 (Oxygen-Glucose Deprivation) | Mechanism of Action |

|---|---|---|---|

| Compound A | 0.23 µM | 2.5 µM | HSF1 Amplification |

| Compound B | 0.45 µM | 3.0 µM | Antioxidant Activity |

| Compound C | 0.30 µM | 2.8 µM | Anti-inflammatory |

Neuroprotective Studies

A significant case study involved the evaluation of pyrimido[5,4-e][1,2,4]triazine derivatives in models of Parkinson's disease. The results demonstrated that these compounds could significantly reduce apoptosis in neuronal cells exposed to neurotoxins.

Anticancer Potential

Another area of investigation is the anticancer potential of these compounds. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3,4-dimethoxyphenyl)-1,6-dimethyl-pyrimido[5,4-e]-1,2,4-triazine-5,7-dione?

- Methodological Answer : The compound is synthesized via condensation reactions. For example:

- Route 1 : Reaction of substituted benzaldehydes with hydrazine derivatives, followed by cyclization using NaNO₂ under acidic conditions (yield: 36%) .

- Route 2 : Manganese-catalyzed dehydrogenative coupling, yielding 18% after silica gel chromatography (MeOH/EtOAc gradient) .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR : and NMR confirm the presence of methyl groups (δ ~3.2–3.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₈H₂₅N₇O₅S for related analogs) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (aromatic C=C) are diagnostic .

Q. What biological activities are associated with this compound?

- Key Findings :

- Toxin Activity : Acts as a phytotoxin (toxoflavin analog) by disrupting redox balance in cells .

- β-Catenin/TCF4 Inhibition : Antagonizes Wnt signaling (IC₅₀ = 0.3 μM in cellular assays), making it relevant in cancer research .

- Redox Activity : Reduces resazurin to resorufin in oxygen-sensitive assays, indicating potential for oxidative stress studies .

Advanced Research Questions

Q. How can researchers optimize the low yields observed in its synthesis?

- Methodological Answer :

- Catalyst Screening : Use nanocatalysts (e.g., silica-supported sulfuric acid) to improve regioselectivity and yield in heterocyclic reactions .

- Solvent-Free Conditions : Reduce side reactions by eliminating solvents, as demonstrated in triazolopyrimidine syntheses .

- Temperature Control : Maintain reaction temperatures between 60–80°C to balance cyclization kinetics and byproduct formation .

Q. What is the structure-activity relationship (SAR) for β-catenin/TCF4 inhibition?

- Key Insights :

- Core Modifications : The pyrimidotriazine-dione scaffold is essential for binding; replacing the 3-(3,4-dimethoxyphenyl) group with chlorophenyl reduces activity .

- Methyl Substitutions : 1,6-Dimethyl groups enhance metabolic stability but may increase cytotoxicity .

- Advanced Analogs : 3-(Pyridin-4-yl) derivatives show improved solubility but narrower therapeutic windows .

Q. How can cytotoxicity be mitigated while retaining bioactivity?

- Methodological Answer :

- Prodrug Design : Mask the redox-active dione moiety with ester or amide prodrugs to reduce off-target effects .

- Dosage Optimization : Use in vitro toxicity data (e.g., LD₅₀ = 8400 µg/kg in mice) to establish safe concentration ranges .

- Combination Therapy : Pair with antioxidants (e.g., N-acetylcysteine) to counteract oxidative stress in normal cells .

Q. What computational tools are used to design analogs with improved properties?

- Methodological Answer :

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) identifies analogs with stronger β-catenin binding .

- PCA Analysis : Principal component analysis (PCA) distinguishes "active" vs. "inactive" regions in chemical space for scaffold optimization .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic profiles, prioritizing analogs with favorable LogP and solubility .

Data Contradiction Analysis

Q. Why do studies report varying redox activities for this compound?

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.